3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
CAS No. |
403728-33-6 |
|---|---|
Molecular Formula |
C25H27N3O2S |
Molecular Weight |
433.57 |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O2S/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h1,3-4,7-9,11-12,17H,2,5-6,10,13-16H2,(H,26,29)(H,27,31) |
InChI Key |
ARSAXROEUIKNGF-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core , which is known for its ability to interact with various biological targets. The presence of the thioxo and carboxamide functional groups contributes to its potential pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, a related quinazoline derivative demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| Related Quinazoline Derivative | Antifungal | C. albicans |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it may inhibit cholinesterase enzymes , which are critical in neurotransmission. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease.
Case Study: Cholinesterase Inhibition
A related study found that certain quinazoline derivatives showed selective inhibition towards butyrylcholinesterase (BChE) with an IC50 value comparable to established drugs like physostigmine.
Anti-inflammatory Activity
Inflammation plays a significant role in various diseases, and compounds targeting inflammatory pathways are of great interest. Quinazoline derivatives have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The anti-inflammatory activity may be attributed to the compound's ability to inhibit the NF-kB signaling pathway, which is crucial in regulating immune responses.
Scientific Research Applications
The compound 3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule with significant potential in various scientific applications. This article explores its synthesis, biological activities, and potential therapeutic uses based on available literature.
Molecular Formula
The molecular formula for this compound is with a molar mass of approximately 378.52 g/mol.
Example Synthetic Route
- Formation of the Tetrahydroquinazoline Core : Starting from appropriate precursors, a cyclization reaction is performed.
- Introduction of the Cyclohexene Ring : This can be achieved through alkylation reactions.
- Thioxo and Carboxamide Functionalization : Subsequent reactions introduce these groups to complete the synthesis.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been tested for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Properties
Quinazolines are also noted for their antimicrobial activities. The presence of the thioxo group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Such inhibition is crucial in the context of neurodegenerative diseases like Alzheimer's.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their cytotoxic effects against breast cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
Study 2: Antimicrobial Testing
A comparative study assessed various quinazoline derivatives against standard bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). The tested compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and related molecules from the evidence:
Key Observations :
Core Structure: The target compound’s tetrahydroquinazoline core distinguishes it from β-lactam antibiotics (e.g., cephalosporins in ) and triazinones (e.g., T3D1044 in ). This core may confer unique electronic properties for binding to hydrophobic pockets in enzymes or receptors. Unlike the halogenated aromatic systems in N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, the target compound lacks electronegative substituents, suggesting divergent solubility and reactivity profiles .
Functional Groups :
- The thioxo group (C=S) at position 2 in the target compound is rare in the compared molecules. This group could enhance hydrogen-bonding or metal-chelating capabilities compared to the β-lactam ring’s carbonyl in cephalosporins .
- The phenethyl carboxamide side chain may improve lipid solubility and membrane permeability relative to the polar tetrazole and thiadiazole groups in cephalosporins .
Biological Implications: Cephalosporins () target penicillin-binding proteins (PBPs) in bacterial cell walls, a mechanism unlikely for the target compound due to structural dissimilarity. The triazinone derivative (T3D1044) in shares a nitrogen-rich heterocycle with the target compound, suggesting possible overlap in targeting folate metabolism or kinase pathways .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) is used to verify substituent positions and hydrogen environments (e.g., δ 7.77–8.02 ppm for aromatic protons in quinazoline derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated: 223.0177, observed: 223.0172) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients monitor reaction progress and assess purity .
How can reaction conditions be optimized to improve yield?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, achieving yields up to 94% .
- Temperature Control : Heating to 100°C accelerates cyclocondensation but requires strict monitoring to avoid side reactions .
- Catalyst Use : Bases like Cs₂CO₃ improve reaction efficiency in thioether formation .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reaction time) identifies optimal conditions .
What strategies resolve contradictions in reported biological activity data?
Advanced Research Question
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. thiophene groups) on target binding .
- Orthogonal Assays : Validate activity using both enzymatic (e.g., soluble epoxide hydroxylase inhibition ) and cellular assays.
- Purity Reassessment : Confirm compound integrity via HPLC and NMR to rule out impurities influencing discrepancies .
What structural features suggest potential biological activity?
Basic Research Question
- Quinazolinone Core : Known for kinase inhibition and DNA intercalation .
- Thioxo Group : Enhances hydrogen bonding with enzyme active sites .
- Phenethyl and Cyclohexenyl Groups : Improve lipophilicity and target engagement .
- Hypothesis Testing : Initial screens include enzyme inhibition assays (e.g., IC₅₀ determination) and antimicrobial profiling .
How are molecular docking studies applied to predict target binding?
Advanced Research Question
- Target Selection : Prioritize enzymes like soluble epoxide hydroxylase due to quinazoline’s inhibitory potential .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare predicted binding poses with experimental IC₅₀ values and mutagenesis data .
What are the pharmacokinetic implications of substituent modifications?
Advanced Research Question
- Trifluoromethyl Groups : Increase metabolic stability and membrane permeability .
- Thiophene Moieties : Enhance π-π stacking with aromatic residues in target proteins .
- Cyclohexenyl Groups : Balance lipophilicity and solubility for improved bioavailability .
How are synthetic intermediates characterized to ensure reaction fidelity?
Basic Research Question
- Stepwise Monitoring : Use TLC and LC-MS to track intermediate formation .
- Spectroscopic Cross-Check : Compare intermediate NMR/HRMS data with literature (e.g., δ 12.59 ppm for thioxo protons ).
What are the challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
- Purification Bottlenecks : Replace column chromatography with recrystallization for large batches .
- Solvent Recovery : Implement distillation systems to reduce costs .
- Reproducibility : Standardize reaction parameters (e.g., stirring rate, heating uniformity) .
How can computational modeling guide lead optimization?
Advanced Research Question
- QSAR Models : Relate substituent electronic properties (e.g., Hammett σ values) to activity .
- ADMET Prediction : Use tools like SwissADME to optimize logP and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
